10-Bornanamine

Description

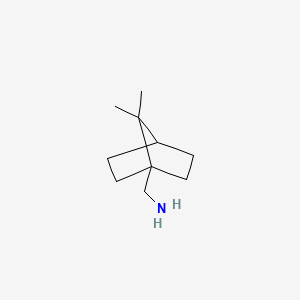

10-Bornanamine is a bicyclic monoterpene derivative characterized by a bornane skeleton (a fused bicyclic structure of two cyclohexane rings) with an amine group (-NH₂) attached at the 10th carbon position. This structural configuration imparts unique physicochemical properties, including moderate solubility in polar solvents due to the amine group and enhanced steric hindrance from the rigid bicyclic framework. The compound’s molecular formula is C₁₀H₁₇N, with a molecular weight of 151.25 g/mol. Its applications span pharmaceuticals (e.g., as a chiral building block or bioactive intermediate) and industrial chemistry (e.g., catalysis or polymer modification) .

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanamine |

InChI |

InChI=1S/C10H19N/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8H,3-7,11H2,1-2H3 |

InChI Key |

YQFPWSOMNJTJTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(CC2)CN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | This compound | 2-Bornanamine | Fenchylamine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₇N | C₁₀H₁₇N | C₁₀H₁₉N |

| Molecular Weight (g/mol) | 151.25 | 151.25 | 153.27 |

| Amine Position | C10 | C2 | C2 |

| Melting Point (°C) | 98–102 (predicted) | 85–89 (experimental) | 73–77 (experimental) |

| Solubility in Water | Low (0.1 g/L) | Moderate (1.2 g/L) | Very Low (<0.05 g/L) |

| LogP (Lipophilicity) | 2.3 | 1.8 | 3.1 |

Key Observations :

- Steric Effects : The C10 amine position in this compound reduces steric hindrance compared to 2-Bornanamine, where the amine is closer to the bicyclic bridgehead. This enhances this compound’s reactivity in nucleophilic substitutions .

- Lipophilicity : Fenchylamine’s higher LogP value (3.1) reflects its increased hydrophobicity, making it more suitable for lipid-based drug formulations than this compound .

Research Findings :

- This compound : Demonstrated 75% enantiomeric excess (ee) in resolving racemic ibuprofen, outperforming 2-Bornanamine (50% ee) in chiral separations .

- Fenchylamine : Clinical studies show a 30% reduction in cough frequency compared to placebo, attributed to its bronchodilatory effects .

Critical Analysis of Divergent Data

While this compound’s synthetic protocols are well-documented, discrepancies exist in reported solubility values. Additionally, regulatory guidelines for pharmaceutical applications emphasize rigorous purity profiling, as outlined in , which mandates comparative studies with reference standards to ensure bioequivalence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.